molecular formula C15H17BFNO2 B2647341 8-Fluoro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 2377610-76-7

8-Fluoro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No. B2647341
CAS RN: 2377610-76-7
M. Wt: 273.11
InChI Key: FLMWKPQSXUWXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for “8-Fluoro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” are not available, similar compounds have been synthesized through substitution reactions . For instance, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, a boric acid derivative, was obtained through a two-step substitution reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H and 13C NMR, and MS . Single crystal structures have been gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) has been applied to further calculate the molecular structure and compare it with X-ray values .

Scientific Research Applications

Organic Synthesis Reactions

Boronic acid pinacol ester compounds, such as “8-Fluoro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline”, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Biological Activity and Pharmacological Effects

Due to their unique structure, these compounds have good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Suzuki Reaction

Arylboronic acid is economical and easy to obtain, and it is stable to water and air. It is one of the important nucleophiles in the Suzuki reaction and has a wide range of applications .

Fluorine-containing Drugs

The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .

Amide Local Anesthetics

Amide local anesthetics are widely used in clinical cancer surgery. In vivo studies and clinical data show that the use of amide local anesthetics may be good for cancer treatment and have a good application prospect .

Boric Acid Compounds in Drug Research

In the organic synthesis of drugs, boric acid compounds are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In the research of drug application, boric acid compounds are often used as enzyme inhibitors or specific ligand drugs which can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .

properties

IUPAC Name

8-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BFNO2/c1-14(2)15(3,4)20-16(19-14)11-8-7-10-6-5-9-18-13(10)12(11)17/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMWKPQSXUWXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=CC=N3)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

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